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Compound of Interest

Compound Name: MRS5698

Cat. No.: B15569611

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MRS5698, a potent and highly
selective agonist for the A3 adenosine receptor (ASAR). MRS5698 has emerged as a critical
pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR,
particularly in the contexts of neuropathic pain, inflammation, and cancer.

Pharmacological Profile

MRS5698, chemically known as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-
difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-
carboxamide, is a rigidified (N)-methanocarba adenosine analogue.[1] This structural constraint
confers exceptional affinity and selectivity for the A3AR.[1]

MRS5698 demonstrates high affinity for both human and mouse A3ARs, with Ki values in the
low nanomolar range.[2][3] Its selectivity for the A3AR over other adenosine receptor subtypes
Is substantial, exceeding 1000 to 3000-fold, which minimizes off-target effects and makes it a
precise tool for research.[4]
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Receptor Subtype Species Binding Affinity (Ki) Reference(s)
A3AR Human ~3 nM [2][3]

A3AR Mouse ~3nM [2][3]

AlAR Human >3,000 nM [4]

A2AAR Human >3,000 nM [4]

Table 1: Binding Affinity and Selectivity of MRS5698.

Preclinical studies have characterized the pharmacokinetic profile of MRS5698, indicating its
suitability for in vivo investigations. While its oral bioavailability is low, it demonstrates efficacy

when administered systemically.[2][4]

Parameter Species Value Route Reference(s)
Half-life (t%2) Mouse 1.09h 1 mg/kg i.p. [2][4]

Cmax Mouse 204 nM 1 mg/kg i.p. [2][4]

AUC Mouse 213 ng x h/mL 1 mg/kg i.p. [2][4]

Oral

Bioavailability Rat 5% N/A [2][4]

(%F)

Table 2: Pharmacokinetic Parameters of MRS5698.

Mechanism of Action and Sighaling Pathways

The A3AR is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi protein.
[3] As a potent agonist, MRS5698 activates the A3AR, initiating a cascade of intracellular

signaling events.

The primary mechanism involves the inhibition of adenylyl cyclase by the Gai subunit, leading
to a decrease in intracellular cyclic AMP (cCAMP) levels.[5][6] Beyond cAMP modulation, ABAR
activation by agonists like MRS5698 can stimulate mitogen-activated protein kinase (MAPK)
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pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), often through the
activation of phosphatidylinositol-3-kinase (PI13K) and Akt.[6][7] These pathways are integral to
the anti-inflammatory and cytoprotective effects observed with A3AR activation.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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